molecular formula C34H58O2 B072216 Cholesteryl heptanoate CAS No. 1182-07-6

Cholesteryl heptanoate

Cat. No.: B072216
CAS No.: 1182-07-6
M. Wt: 498.8 g/mol
InChI Key: KXWDMNPRHKRGKB-DYQRUOQXSA-N
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Description

It is a white crystalline solid with the molecular formula C34H58O2 and a molecular weight of 498.82 g/mol . This compound is known for its role in various biological and industrial applications due to its unique chemical properties.

Scientific Research Applications

Cholesteryl heptanoate has a wide range of applications in scientific research, including:

Future Directions

The future directions of Cholesteryl heptanoate research are likely to focus on its role in cholesterol transport and metabolism. Insights into the structural-based CETP-lipoprotein interactions can unravel CETP inhibition machinery, which can hopefully guide the design of more effective CETP inhibitors that combat atherosclerotic cardiovascular disease (ASCVD) .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cholesteryl heptanoate is typically synthesized through the esterification reaction between cholesterol and heptanoic acid. The reaction involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions. The reaction mixture is heated to facilitate the formation of the ester bond, and the product is then purified through recrystallization .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and reaction time to ensure high yield and purity. The product is then subjected to various purification steps, including filtration and crystallization, to obtain the final compound suitable for commercial use .

Chemical Reactions Analysis

Types of Reactions: Cholesteryl heptanoate undergoes several types of chemical reactions, including:

    Reduction: This reaction involves the addition of hydrogen to the molecule, resulting in the reduction of functional groups.

    Substitution: This reaction involves the replacement of one functional group with another within the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reaction is typically carried out under acidic or basic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride. The reaction is usually conducted in an inert atmosphere to prevent oxidation.

    Substitution: Common reagents include halogens and nucleophiles. The reaction conditions vary depending on the specific substitution being carried out.

Major Products Formed:

Comparison with Similar Compounds

  • Cholesteryl acetate
  • Cholesteryl palmitate
  • Cholesteryl oleate
  • Cholesteryl linoleate

Comparison: Cholesteryl heptanoate is unique due to its specific esterification with heptanoic acid, which imparts distinct chemical and physical properties compared to other cholesteryl esters. For example, cholesteryl acetate has a shorter ester chain, resulting in different solubility and melting point characteristics. Cholesteryl palmitate and cholesteryl oleate have longer ester chains, which affect their biological activity and industrial applications .

Properties

IUPAC Name

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] heptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H58O2/c1-7-8-9-10-14-32(35)36-27-19-21-33(5)26(23-27)15-16-28-30-18-17-29(25(4)13-11-12-24(2)3)34(30,6)22-20-31(28)33/h15,24-25,27-31H,7-14,16-23H2,1-6H3/t25-,27+,28+,29-,30+,31+,33+,34-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXWDMNPRHKRGKB-DYQRUOQXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H58O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30922625
Record name Cholest-5-en-3-yl heptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30922625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

498.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1182-07-6
Record name Cholesteryl heptanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1182-07-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cholest-5-ene-3-beta-yl heptanoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001182076
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cholest-5-en-3-yl heptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30922625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cholest-5-ene-3-beta-yl heptanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.322
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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